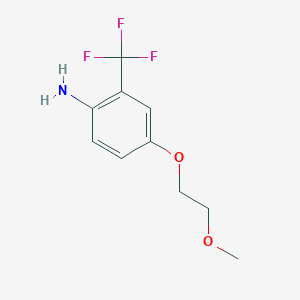

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline

CAS No.: 946784-32-3

Cat. No.: VC7810370

Molecular Formula: C10H12F3NO2

Molecular Weight: 235.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946784-32-3 |

|---|---|

| Molecular Formula | C10H12F3NO2 |

| Molecular Weight | 235.2 g/mol |

| IUPAC Name | 4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H12F3NO2/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13/h2-3,6H,4-5,14H2,1H3 |

| Standard InChI Key | PSBFRGLDOJPXGQ-UHFFFAOYSA-N |

| SMILES | COCCOC1=CC(=C(C=C1)N)C(F)(F)F |

| Canonical SMILES | COCCOC1=CC(=C(C=C1)N)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline features an aniline core substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with a methoxyethoxy (-OCH₂CH₂OCH₃) side chain. This arrangement creates a polar yet lipophilic profile, balancing solubility in organic solvents with potential membrane permeability in biological systems.

Table 1: Key Properties of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline and Its Hydrochloride Salt

The trifluoromethyl group exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at specific positions. Meanwhile, the methoxyethoxy chain introduces steric bulk and ether-based solubility, which can enhance solubility in polar aprotic solvents. Limited data on physical properties such as melting point, boiling point, and density suggest opportunities for further experimental characterization.

Synthesis and Manufacturing

Synthesis of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline typically follows multi-step protocols common to aromatic amines. While exact methodologies are proprietary, general approaches include:

-

Nucleophilic Aromatic Substitution: Introducing the methoxyethoxy group via reaction of a halogenated precursor (e.g., 2-trifluoromethyl-4-fluoronitrobenzene) with sodium methoxyethoxide under heated conditions.

-

Reduction of Nitro Intermediates: Catalytic hydrogenation or use of reducing agents like iron/HCl to convert nitro groups to amines after substitution reactions.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride form, improving crystallinity and storage stability .

Challenges in synthesis include controlling regioselectivity due to the directing effects of the -CF₃ group and minimizing side reactions involving the ether linkage. Industrial-scale production remains limited, with the compound primarily available in milligram to gram quantities for research .

Reactivity and Functional Group Interactions

The compound’s reactivity is governed by three key functional groups:

-

Aromatic Amine (-NH₂): Participates in diazotization, acylation, and Schiff base formation. The amine group’s lone pair can activate the ring for electrophilic attack, though the -CF₃ group meta-directs incoming substituents.

-

Trifluoromethyl (-CF₃): Imparts high electronegativity, stabilizing adjacent positive charges and deactivating the ring toward electrophilic substitution. This group also enhances lipid solubility, impacting biodistribution in biological systems .

-

Methoxyethoxy (-OCH₂CH₂OCH₃): The ether oxygen atoms engage in hydrogen bonding, influencing solubility in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The chain’s flexibility may contribute to conformational diversity in derived molecules.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The -CF₃ group is a common pharmacophore in antiviral and anticancer agents due to its ability to improve metabolic stability and binding affinity. For example, structurally analogous compounds have shown inhibitory activity against HIV-1 reverse transcriptase .

Agrochemical Development

In agrochemicals, the amine functionality allows derivatization into herbicides and fungicides. The methoxyethoxy chain may enhance phloem mobility in plants, enabling systemic distribution.

Materials Science

The aromatic core and fluorinated groups make it a candidate for synthesizing liquid crystals or fluorinated polymers with enhanced thermal stability.

Biological Activity and Pharmacokinetics

While direct studies on 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline are sparse, related aromatic amines demonstrate:

-

Enzyme Inhibition: Competitive binding at catalytic sites due to structural mimicry of natural substrates.

-

Cellular Uptake: The -CF₃ group increases logP values, promoting passive diffusion across cell membranes.

-

Metabolic Pathways: Potential oxidation of the methoxyethoxy chain via cytochrome P450 enzymes, necessitating further ADME studies .

Comparative Analysis with Related Compounds

Table 2: Comparison with 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5)

The extended methoxyethoxy chain in the target compound offers improved solubility over the simpler methoxy analog, albeit at the cost of synthetic complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume